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Get Quote

Q1: What are the core chemical and biological properties of fluacrypyrim that I need to know for

experimental design?

Fluacrypyrim is a strobilurin-class acaricide. Its key properties for experimental design are summarized in

the table below [1].

Property Details

IUPAC Name methyl (E)-2-{α-[2-isopropoxy-6-(trifluoromethyl)pyrimidin-4-yloxy]-o-

tolyl}-3-methoxyacrylate [1]

Mode of Action Mitochondrial complex III electron transport inhibitor at the Qo site [1]

Primary Target Spider mites at all growth stages [1]

Water Solubility 0.344 mg/L (at 20°C, pH 7), classified as low [1]

Octanol-Water Partition
Coeff. (Log P)

4.5, classified as high [1]

Vapour Pressure 0.006 mPa (at 20°C), classified as low volatility [1]

Acute Toxicity (Mammals) Low level of toxicity [1]
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Property Details

Toxicity to Non-Targets Moderate to high toxicity to most aquatic species; not particularly toxic
to honeybees [1]

Q2: What is the strategic rationale for pursuing combination therapies with fluacrypyrim?

Combining active ingredients is a cornerstone of modern pest and disease management. The primary goals

are:

Resistance Management: Using compounds with different modes of action slows the development

of resistance in pest populations [2].
Enhanced Efficacy: Combinations can provide more robust and consistent control across different

climatic conditions and pathogen pressures [2].
Broad-Spectrum Activity: A combination can control multiple types of pests (e.g., mites and fungi)

simultaneously, simplifying crop protection programs.

Most commercially successful drug combinations in oncology, for example, exhibit additive efficacy rather

than true synergy. This means the combined effect is equal to the sum of the individual drug effects. An

additive effect from highly active agents is often more valuable than a synergistic effect between weaker

drugs [3]. This principle is directly applicable to agricultural chemistry.

Q3: What computational and experimental frameworks can I use to screen for synergistic

combinations?

A systematic workflow is recommended to efficiently identify promising combinations, moving from in

silico prediction to experimental validation.
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Start: Define Combination Goal

Data Input & Feature Extraction

In-Silico Screening

Uses multi-omics data
(genomics, proteomics, etc.)

Experimental Validation

Tests predicted
synergistic pairs

Data Analysis & Decision

Generates dose-response data

Iterative refinement

Click to download full resolution via product page

Computational Prediction: AI and machine learning models can analyze multi-omics data (e.g., genomic,

proteomic) and chemical structures to predict synergistic pairs, drastically reducing the number of

combinations needing physical testing [4]. Key models include:

DeepSynergy: Integrates chemical structures and genomic information to predict drug synergy with

high accuracy (AUC up to 0.90) [4].
AuDNNsynergy: Another deep learning model that leverages multi-omics data for prediction [4].

Experimental Validation: For predicted combinations, you must determine the Combination Index (CI)

and Bliss Synergy Score (S).
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Combination Index (CI): CI = (CA,x/ICx,A) + (CB,x/ICx,B). Where CA,x and CB,x are the

concentrations of drug A and B in combination that produce effect x, and ICx,A and ICx,B are the

concentrations for the same effect alone [4].
CI < 1 indicates synergy.

CI = 1 indicates an additive effect.
CI > 1 indicates antagonism.

Bliss Independence (BI) Score: S = EA+B - (EA + EB). Where EA+B is the combined effect, and EA

and EB are the individual effects [4].

S > 0 indicates synergy.

S = 0 indicates an additive effect (Bliss independence).
S < 0 indicates antagonism.

Advanced Protocols & Analytical Methods

Q4: What is a detailed protocol for analyzing fluacrypyrim and its potential combination partners in

biological samples?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for multi-residue

analysis. Below is a validated workflow for quantifying pesticides in urine, which can be adapted for other

matrices like plant or insect tissues [5].
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Sample Preparation (QuEChERS)

LC Separation 1. Aliquot 100 µL sample

MS Detection & Quantification

Data Analysis Ionization: High-speed
positive/negative ESI switching

2. Add 400 µL ACN
(ice bath to manage heat)

3. Add salts:
40 mg MgSO₄, 10 mg NaCl

4. Vortex & Centrifuge

5. Collect supernatant
(no cleanup required)

Acquisition: Scheduled MRM
(260 pesticides in 15 min)

LOQ: 10 ng/mL for each pesticide

Click to download full resolution via product page

Key Method Parameters [5]:

Extraction: The scaled-down QuEChERS Method A (non-buffered) showed the best average
recovery of 92.3%.

Chromatography: Requires a C18 column and a gradient of water/methanol or water/acetonitrile
with modifiers like formic acid or ammonium acetate.

Mass Spectrometry:
Ionization: Electrospray Ionization (ESI) with fast positive/negative switching.

Acquisition: Scheduled Multiple Reaction Monitoring (MRM) is essential for monitoring
hundreds of compounds simultaneously in a short run time (e.g., 15 minutes).

Performance: This method has been validated for 260 pesticides with a Limit of Quantification
(LOQ) of 10 ng/mL, ensuring high sensitivity for your studies.
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Troubleshooting Common Experimental Issues

Q5: I am encountering low biological activity in my new fluacrypyrim analogues. What structural

optimizations are promising?

Recent research on phenyl methoxyacrylates containing 2-alkenylthiopyrimidine provides a clear roadmap.

Introducing specific substituents can dramatically enhance acaricidal activity [6].

Substituent
(R¹)

Substituent (R²) Relative Activity & Notes

CHF₂ 4,4-difluorobut-3-
enyl

Baseline lead activity (∼90% control at 500 mg/L) [6]

CF₃ 4,4-difluorobut-3-
enyl

Inactive at 500 mg/L, highlighting R¹ group sensitivity [6]

CHF₂ Allyl High activity, comparable to fluacrypyrim at 20 mg/L [6]

CHF₂ 3,3-Dichloroallyl Highest activity, twice as active as fluacrypyrim; compound 4j
identified as top performer [6]

CHF₂ 2-Chloroallyl Moderate activity [6]

CHF₂ 3-Chloroallyl Lower activity [6]

Key Findings: The optimal activity was achieved with R¹ = CHF₂ and R² = 3,3-dichloroallyl (compound

4j). This compound exhibited larvicidal and ovicidal activity nearly twice that of fluacrypyrim in

greenhouse tests and also showed low acute toxicity to mammals, birds, and honeybees [6].

Q6: My analytical results are inconsistent, with poor recovery or matrix effects. How can I resolve

this?

This is a common challenge in multi-residue analysis. Follow this troubleshooting guide.
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Problem Potential Cause Recommended Solution

Low Recovery Degradation during
extraction; inefficient

partitioning

Use an ice bath during the salt-addition step of
QuEChERS to prevent heat degradation [5].

High Matrix
Effects

Co-extraction of

interfering compounds
from a complex sample

matrix.

The selected QuEChERS Method A (non-buffered)

has been shown to produce a "soft" matrix effect for
75.4% of pesticides [5]. Use matrix-matched

calibration standards for accurate quantification.

Poor
Chromatography

Column degradation;

inappropriate mobile
phase.

Ensure LC system is well-maintained. Re-calibrate

the MS/MS system and verify MRM transitions for all
target compounds, especially when switching

ionization modes [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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